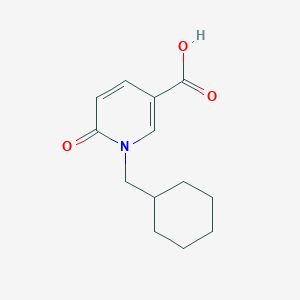

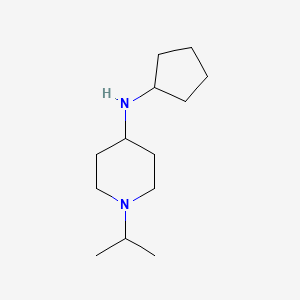

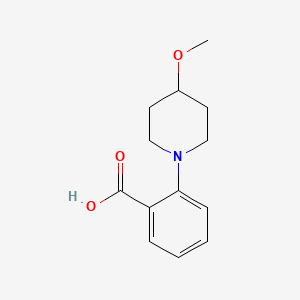

1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Overview

Description

Cyclohexanecarboxylic acid is an organic compound with the formula C6H11CO2H. It is the carboxylic acid of cyclohexane . Cyclohexanone (also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone or ketocyclohexane) is a six-carbon cyclic molecule with a ketone functional group .

Synthesis Analysis

Cyclohexanecarboxylic acid is prepared by the hydrogenation of benzoic acid . Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .

Molecular Structure Analysis

Cyclohexanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cyclohexanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid. It can also be oxidized to cyclohexene . Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .

Physical and Chemical Properties Analysis

Methylcyclohexane (cyclohexylmethane) is an organic compound with the molecular formula CH3C6H11. It is a colorless liquid with a faint odor .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into compounds structurally related to 1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid highlights their synthesis for potential antibacterial applications. A study focused on the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrates the chemical's relevance in creating potent antibacterial agents. The study involved synthesizing derivatives from 2,6-dichloro-5-fluoronicotinic acid through Dieckmann-type cyclization, showcasing the compound's potential as a building block for developing antibiotics (T. Miyamoto, H. Egawa, K. Shibamori, & Jun-Ichi Matsuraoto, 1987).

Hydrogen Bonding and Molecular Structure

Further research delves into the hydrogen bonding and molecular structure of related dihydropyridine derivatives. One study investigates hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid and its analogues, utilizing NMR spectroscopy and X-ray crystallography. This research underscores the significance of hydrogen bonding in the stability and reactivity of these compounds, which could inform the design of new molecules with tailored properties (P. Dobbin, R. Hider, S. Rizvi, K. L. Maki, & D. Helm, 1993).

Catalytic Applications

The versatility of dihydropyridine compounds extends into catalysis, as demonstrated by research on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process yields various heterocyclic compounds, including dihydropyridinone and tetrahydropyridinedione derivatives. Such catalytic methods highlight the role of dihydropyridine derivatives in facilitating chemical transformations, potentially leading to new synthetic pathways for pharmaceuticals and materials science (A. Bacchi, M. Costa, Nicola Della Ca’, B. Gabriele, G. Salerno, & Silvia Cassoni, 2005).

Coordination Chemistry and Material Science

Exploration into coordination polymers (CPs) featuring dihydropyridine ligands, such as the study on Zn(II) coordination polymers acting as effective heterogeneous catalysts, signifies the compound's utility in material science. These CPs are applied in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions, showcasing the compound's role in developing environmentally friendly catalytic processes. This application not only underscores the chemical's relevance in synthesis but also its contribution to green chemistry and sustainable technologies (Anup Paul, A. Karmakar, M. F. C. Guedes da Silva, & A. Pombeiro, 2021).

Safety and Hazards

Mechanism of Action

- The primary target of this compound is likely to be a specific receptor or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the target for this particular compound. However, it’s common for dihydropyridine derivatives to interact with L-type calcium channels, which play a crucial role in regulating calcium influx into cells .

Target of Action

Biochemical Analysis

Biochemical Properties

1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of neurotransmitters, potentially influencing neurological functions . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it affects cell signaling by interacting with receptors on the cell surface, thereby modulating intracellular signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, it has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have demonstrated that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing neurotransmitter synthesis . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. For example, it has been shown to affect the levels of key metabolites involved in the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, it has been observed to accumulate in the brain, where it can exert its effects on neurotransmitter synthesis and signaling .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been found to localize in the mitochondria, where it can influence cellular energy production and metabolism .

Properties

IUPAC Name |

1-(cyclohexylmethyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZOFUYBIALTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)

![[3-(3-Phenylpropoxy)phenyl]methanol](/img/structure/B1460808.png)

![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide](/img/structure/B1460810.png)

![2-{[1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B1460813.png)